molecular formula C18H23NO6S2 B12744474 Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate CAS No. 103181-51-7

Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B12744474
CAS No.: 103181-51-7
M. Wt: 413.5 g/mol
InChI Key: UDUZDADASODNES-UHFFFAOYSA-N
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Description

Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties. In industry, it could be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Ethyl 2-((2-methoxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine-4-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural features. The comparison can help to understand the specific properties and potential advantages of this compound over others.

Properties

CAS No.

103181-51-7

Molecular Formula

C18H23NO6S2

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 3-(2-acetylsulfanylacetyl)-2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C18H23NO6S2/c1-4-24-18(22)13-10-27-17(19(13)16(21)11-26-12(2)20)9-25-15-8-6-5-7-14(15)23-3/h5-8,13,17H,4,9-11H2,1-3H3

InChI Key

UDUZDADASODNES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(N1C(=O)CSC(=O)C)COC2=CC=CC=C2OC

Origin of Product

United States

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